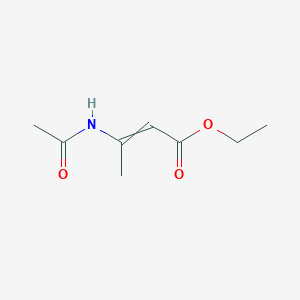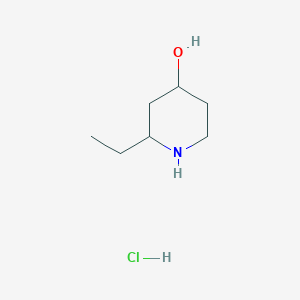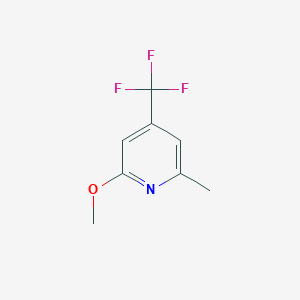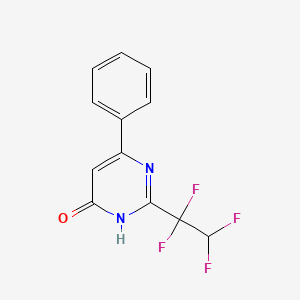![molecular formula C30H32N2O4 B15148479 N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)
N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE is a complex organic compound characterized by the presence of naphthalene rings and amide linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE typically involves multiple steps, starting from readily available naphthalene derivatives. The key steps include:
Formation of Naphthalen-1-yloxy Acetic Acid: This can be achieved by reacting naphthol with chloroacetic acid under basic conditions.
Amidation Reaction: The naphthalen-1-yloxy acetic acid is then converted to its corresponding amide by reacting with hexylamine.
Coupling Reaction: The final step involves coupling the intermediate with another molecule of naphthalen-1-yloxy acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the original compound
Applications De Recherche Scientifique
2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE involves its interaction with specific molecular targets. The naphthalene rings can intercalate with DNA, while the amide groups can form hydrogen bonds with proteins, potentially inhibiting their function. This dual mode of action makes it a versatile compound for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE
Uniqueness
Compared to similar compounds, 2-(NAPHTHALEN-1-YLOXY)-N-{6-[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]HEXYL}ACETAMIDE has a more complex structure, which may confer unique properties such as enhanced binding affinity to biological targets and improved stability. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C30H32N2O4 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
2-naphthalen-1-yloxy-N-[6-[(2-naphthalen-1-yloxyacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C30H32N2O4/c33-29(21-35-27-17-9-13-23-11-3-5-15-25(23)27)31-19-7-1-2-8-20-32-30(34)22-36-28-18-10-14-24-12-4-6-16-26(24)28/h3-6,9-18H,1-2,7-8,19-22H2,(H,31,33)(H,32,34) |
Clé InChI |
HXKAFUSWGNHFTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCCCCCNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148417.png)

![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148430.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)

![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![2-[(3-Chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15148485.png)
![N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide](/img/structure/B15148492.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
